Thiopyrophosphoric acid, tetramethyl ester

Übersicht

Beschreibung

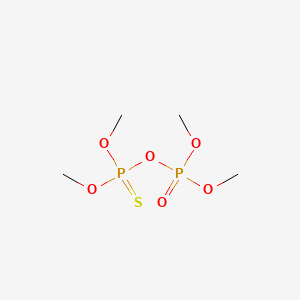

Thiopyrophosphoric acid, tetramethyl ester is a chemical compound with the molecular formula C₄H₁₂O₆P₂S. It is also known by other names such as Thiodiphosphoric Acid Tetramethyl Ester and Malathion Impurity 15. This compound is characterized by its colorless, oily appearance and is known for its hygroscopic and moisture-sensitive properties .

Vorbereitungsmethoden

Thiopyrophosphoric acid, tetramethyl ester can be synthesized through various chemical routes. One common method involves the reaction of phosphorus pentasulfide with methanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired purity .

Analyse Chemischer Reaktionen

Thiopyrophosphoric acid, tetramethyl ester undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific conditions and reagents employed .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry and Materials Science

Synthesis of Novel Organophosphorus Compounds:

Thiopyrophosphoric acid, tetramethyl ester serves as a crucial building block for synthesizing new organophosphorus compounds with unique properties. Researchers are investigating its potential in creating fire retardants, plasticizers, and lubricants due to the inherent flame retardancy associated with some organophosphorus structures.

Table 1: Potential Applications in Materials Science

| Application Type | Description |

|---|---|

| Fire Retardants | Used to enhance flame resistance in materials |

| Plasticizers | Improves flexibility and workability of polymers |

| Lubricants | Enhances performance in industrial applications |

Agriculture and Pesticide Development

Potential Insecticide:

Studies have explored the insecticidal activity of this compound against various insect pests. Its mode of action may involve disrupting the insect's nervous system; however, further research is necessary to establish its efficacy and safety profile for agricultural applications.

Case Study: Insecticidal Activity

- Research Focus: Evaluation of this compound against aphids and spider mites.

- Findings: Preliminary results indicate a significant reduction in pest populations when treated with this compound compared to control groups.

Biological and Medicinal Chemistry

Enzyme Inhibition Studies:

this compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it may interact with specific biomolecules, leading to biological activities that could be harnessed for therapeutic purposes.

Table 2: Biological Activities Explored

| Activity Type | Potential Impact |

|---|---|

| Enzyme Inhibition | May inhibit enzymes related to metabolic pathways |

| Antioxidant Properties | Could prevent oxidative stress in cells |

Wirkmechanismus

The mechanism of action of thiopyrophosphoric acid, tetramethyl ester involves its interaction with molecular targets through its phosphorus-sulfur linkage. This compound can act as an antioxidant by decomposing hydroperoxides, thereby preventing oxidative degradation. The specific pathways and molecular targets involved in its action depend on the context of its use, such as in polymer stabilization or as a reagent in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Thiopyrophosphoric acid, tetramethyl ester can be compared with other similar compounds, such as:

Tetramethyl thiopyrophosphate: Similar in structure but with different reactivity and applications.

Thiodiphosphoric acid ( ( (OH)2p (S))2o), tetramethyl ester: Another related compound with distinct properties and uses.

Malathion Impurity 15: A specific impurity in the pesticide Malathion, highlighting its role in analytical chemistry.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a variety of specialized applications .

Biologische Aktivität

Thiopyrophosphoric acid, tetramethyl ester (CAS Number: 16871-90-2) is an organophosphorus compound known for its significant biological activity. This compound is a derivative of thiopyrophosphoric acid, where the hydrogen atoms are replaced by methyl groups, enhancing its lipophilicity and potential bioactivity. The biological effects of tetramethyl thiopyrophosphate (TMPP) have garnered interest due to its applications in various fields, including agriculture and pharmaceuticals.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula :

- Molecular Weight : 202.17 g/mol

The presence of sulfur in the structure contributes to its unique reactivity and biological interactions. The esterification of thiopyrophosphoric acid with methyl groups results in a compound that exhibits different properties compared to its parent acid.

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, which can result in overstimulation of cholinergic receptors. This mechanism is similar to that observed in other organophosphate compounds, which are widely studied for their neurotoxic effects.

Toxicological Profile

The toxicological effects of TMPP have been documented in various studies:

- Acute Toxicity : Exposure to TMPP can lead to symptoms such as muscle twitching, respiratory distress, and potentially death due to respiratory failure.

- Chronic Effects : Long-term exposure may result in neurodegenerative changes and persistent cholinergic symptoms.

Case Studies

- Neurotoxicity Studies : Research has shown that organophosphate esters like TMPP can induce neurotoxicity through oxidative stress pathways. In a study involving animal models, administration of TMPP resulted in significant increases in reactive oxygen species (ROS), leading to neuronal damage and apoptosis .

- Agricultural Applications : TMPP has been evaluated for its efficacy as a pesticide. Its ability to inhibit AChE makes it effective against pests; however, this also raises concerns regarding environmental persistence and non-target organism toxicity .

- Pharmaceutical Investigations : Some studies have explored the potential of TMPP as a therapeutic agent for neurological disorders by modulating cholinergic signaling pathways. However, the risks associated with its toxicity necessitate careful evaluation .

In Vitro Studies

In vitro studies have demonstrated that TMPP exhibits significant AChE inhibitory activity. The IC50 value (the concentration required to inhibit 50% of enzyme activity) was found to be comparable to other well-known organophosphate inhibitors .

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and dynamics of TMPP. Following administration, rapid absorption and distribution were noted, with peak plasma concentrations occurring within hours. Toxicological assessments indicated dose-dependent effects on behavior and motor functions.

Comparative Analysis

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing thiopyrophosphoric acid, tetramethyl ester?

Synthesis typically involves esterification of thiopyrophosphoric acid with methanol under controlled conditions. A two-step approach is common:

Phosphorylation : Reacting thiophosphoric acid precursors with methylating agents (e.g., methyl halides) in anhydrous solvents like tetrahydrofuran (THF).

Purification : Distillation under reduced pressure or column chromatography to isolate the ester .

Critical parameters include maintaining inert atmospheres (e.g., nitrogen) to prevent hydrolysis and optimizing stoichiometry to avoid side products like trimethyl esters .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic Techniques :

- Chromatography : HPLC with UV detection (λ ~220 nm for thiophosphate absorption) ensures purity >95% .

Q. What are the key stability considerations for handling this compound?

- Hydrolysis Sensitivity : The ester is prone to hydrolysis in aqueous or humid environments, yielding thiophosphoric acid and methanol. Store under anhydrous conditions (e.g., desiccated, argon atmosphere) .

- Thermal Stability : Decomposition occurs above 100°C, releasing toxic gases (e.g., hydrogen sulfide, phosphorus oxides). Use low-temperature storage (<4°C) and avoid strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for thiopyrophosphoric acid esters?

Discrepancies in toxicity studies (e.g., acute vs. chronic effects) often arise from:

- Purity Variations : Impurities (e.g., residual methylating agents) may skew results. Validate purity via HPLC and NMR before assays .

- Model System Differences : Compare in vitro (e.g., acetylcholinesterase inhibition assays) and in vivo (rodent LD50) data to reconcile mechanisms .

- Oxidative Metabolism : Investigate metabolic pathways using liver microsomes or LC-MS to identify bioactive intermediates (e.g., oxon derivatives) .

Q. What advanced techniques elucidate the ester’s interaction with biological targets?

- X-ray Crystallography : Co-crystallize the ester with acetylcholinesterase to map binding sites and hydrogen-bonding interactions .

- Molecular Dynamics Simulations : Model the ester’s affinity for serine hydrolases, focusing on P=S vs. P=O bond reactivity .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with enzymes or receptors .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with reduced toxicity?

- Substituent Modulation : Replace methyl groups with bulkier alkyl chains (e.g., ethyl, isopropyl) to sterically hinder enzyme binding .

- Electron-Withdrawing Groups : Introduce fluorine or nitro groups to the thiophosphate moiety to alter electrophilicity and metabolic stability .

- Comparative SAR : Benchmark against tetraethyl analogs (e.g., sulfotep) to assess methyl vs. ethyl effects on bioactivity .

Q. What analytical strategies differentiate this compound from degradation products?

- Tandem Mass Spectrometry (MS/MS) : Monitor characteristic fragments (e.g., m/z 99 for PO3S-) and degradation markers (e.g., m/z 64 for SO2) .

- Kinetic Studies : Track hydrolysis rates in buffered solutions (pH 2–12) via UV-Vis or conductivity measurements to identify labile bonds .

Q. Methodological Notes for Data Reproducibility

- Standardized Protocols : Adopt OECD or EPA guidelines for toxicity testing to ensure cross-study comparability .

- Negative Controls : Include organophosphate-free samples in enzymatic assays to rule out matrix effects .

- Data Sharing : Deposit spectral and crystallographic data in public repositories (e.g., PubChem, NIST Chemistry WebBook) for validation .

Eigenschaften

IUPAC Name |

dimethoxyphosphinothioyl dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O6P2S/c1-6-11(5,7-2)10-12(13,8-3)9-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJYWCJJBFKIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O6P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965404 | |

| Record name | O,O,O,O-Tetramethyl thiodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5930-73-4, 51120-35-5 | |

| Record name | Thiodiphosphorothioic acid, O,O,O',O'-tetramethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005930734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl sulfotep | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051120355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O,O,O-Tetramethyl thiodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 'O,O-dimethyl-O-3,5,6-trichloro-2-pyridyl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.